molecular formula C17H16N2O7S B4342618 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B4342618
M. Wt: 392.4 g/mol
InChI Key: UIPMJBWQGKXTCY-UHFFFAOYSA-N
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Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a nitrophenyl group, and a dihydroxypropylthio moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the nitrophenyl group. The dihydroxypropylthio moiety is then introduced through a thiolation reaction. Common reagents used in these reactions include thiols, nitrophenols, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzodioxole derivatives .

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The dihydroxypropylthio moiety and nitrophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring, nitrophenyl group, and dihydroxypropylthio moiety.

Properties

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7S/c20-7-13(21)8-27-14-5-11(4-12(6-14)19(23)24)18-17(22)10-1-2-15-16(3-10)26-9-25-15/h1-6,13,20-21H,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMJBWQGKXTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
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N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
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N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide

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